5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

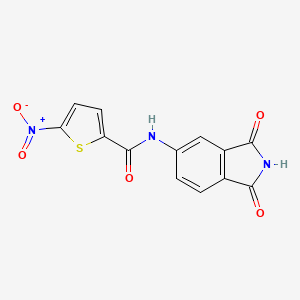

5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid is a chemical compound with the empirical formula C13H18BNO5 and a molecular weight of 279.10 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with a formyl group at one position and a boronic acid group at another position. The boronic acid group is connected to a morpholinoethoxy group .Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in Suzuki-Miyaura cross-coupling reactions. These reactions are used to construct carbon-carbon bonds between a boronic acid and a halide.Aplicaciones Científicas De Investigación

Reaction Mechanisms and Synthesis

- Phenylboronic acids, including derivatives similar to 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid, participate in reactions forming benzoxaboroles, showcasing their utility in synthesizing novel organic compounds with potential applications in drug discovery and materials science. Sporzyński et al. (2005) demonstrated how o-Formylphenylboronic acid reacts with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, emphasizing the significance of boronic acids in generating compounds with hydrogen-bonded dimer motifs (Sporzyński et al., 2005).

Antiproliferative and Antimicrobial Activities

- Phenylboronic acid and benzoxaborole derivatives show promising antiproliferative and proapoptotic properties, as evidenced by their ability to induce cell cycle arrest and apoptosis in A2780 ovarian cancer cells. This indicates their potential as novel anticancer agents, highlighting the broader relevance of phenylboronic acid derivatives in experimental oncology (Psurski et al., 2018).

Catalysis and Material Science

- The catalytic potential of phenylboronic acid derivatives is notable in reactions such as the Suzuki-Miyaura coupling, which is crucial for the synthesis of complex organic molecules. This utility underscores the importance of such compounds in facilitating chemical transformations relevant to material science and organic chemistry (Hergert et al., 2018).

Propiedades

IUPAC Name |

[5-formyl-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c16-10-11-1-2-13(12(9-11)14(17)18)20-8-5-15-3-6-19-7-4-15/h1-2,9-10,17-18H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUKHCVWSADAMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OCCN2CCOCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2800546.png)

![N-(4-ethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2800548.png)

![3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine](/img/structure/B2800554.png)

![N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2800558.png)